BenchChemオンラインストアへようこそ!

BMSpep-57

PD-1/PD-L1 Inhibition Immune Checkpoint Blockade Macrocyclic Peptide

Select BMSpep-57 for unambiguous PD-1/PD-L1 target engagement. Unlike cytotoxic small molecules (BMS-103) or inactive peptidomimetics (Aurigene-1), this macrocyclic peptide achieves potent inhibition (IC50=7.68 nM) and high-affinity binding (Kd=19 nM) without compromising T-cell viability. Its validated performance in HTS, SAR, and PBMC functional assays makes it the definitive reference standard for reproducible cancer immunotherapy research. Request bulk pricing.

Molecular Formula C89H126N24O19S
Molecular Weight 1868.2 g/mol
Cat. No. B12414994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBMSpep-57
Molecular FormulaC89H126N24O19S
Molecular Weight1868.2 g/mol
Structural Identifiers
SMILESCCCCC1C(=O)NC(C(=O)NC(CSCC(=O)NC(C(=O)N(C(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N1C)CCCC)C)CC3=CNC4=CC=CC=C43)CO)CC5=CNC6=CC=CC=C65)CO)CC(C)C)CC7=CN=CN7)CC(=O)N)C)C)CC8=CC=CC=C8)C(=O)NCC(=O)N)CCCNC(=N)N
InChIInChI=1S/C89H126N24O19S/c1-9-11-29-69-83(127)101-59(28-20-32-95-89(92)93)77(121)109-68(76(120)98-43-73(91)117)46-133-47-74(118)100-63(35-51-22-14-13-15-23-51)85(129)110(6)50(5)75(119)105-65(39-72(90)116)87(131)113-33-21-31-70(113)84(128)104-62(38-54-42-94-48-99-54)80(124)102-60(34-49(3)4)78(122)107-66(44-114)81(125)103-61(36-52-40-96-57-26-18-16-24-55(52)57)79(123)108-67(45-115)82(126)106-64(37-53-41-97-58-27-19-17-25-56(53)58)86(130)112(8)71(30-12-10-2)88(132)111(69)7/h13-19,22-27,40-42,48-50,59-71,96-97,114-115H,9-12,20-21,28-39,43-47H2,1-8H3,(H2,90,116)(H2,91,117)(H,94,99)(H,98,120)(H,100,118)(H,101,127)(H,102,124)(H,103,125)(H,104,128)(H,105,119)(H,106,126)(H,107,122)(H,108,123)(H,109,121)(H4,92,93,95)/t50-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-/m0/s1
InChIKeyCQENCADPYMYPOU-BYUPMXPTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BMSpep-57: A Benchmark Macrocyclic Peptide for Inhibiting the PD-1/PD-L1 Immune Checkpoint with Well-Characterized Potency


BMSpep-57 is a rationally designed, competitive macrocyclic peptide inhibitor of the PD-1/PD-L1 protein-protein interaction, a central axis in cancer immunotherapy. It achieves potent biochemical inhibition (IC50 = 7.68 nM) and exhibits high binding affinity for PD-L1 (Kd = 19 nM via MST, 19.88 nM via SPR) [1][2]. The compound's structure includes a 15-amino acid sequence constrained by a sulfide bridge between mercaptoacetic acid and Cys15, and features key N-methylated amino acids (Phe, Nle, Nle) which enhance proteolytic stability . Developed and disclosed by Bristol-Myers Squibb, BMSpep-57 serves as a critical reference standard for benchmarking next-generation PD-1/PD-L1 antagonists.

Why Generic PD-1/PD-L1 Inhibitors Cannot Replace BMSpep-57: The Critical Role of Validated Potency and Functional Profile


The PD-1/PD-L1 inhibitor landscape includes structurally diverse agents—macrocyclic peptides, small molecules, peptidomimetics, and antibodies—with profoundly different biochemical, biophysical, and immunological profiles [1]. Direct substitution of BMSpep-57 with a generic inhibitor is not scientifically sound. For instance, while small molecules like BMS-103 (IC50 = 79.1 nM) and BMS-142 (IC50 = 96.7 nM) show in vitro potency, their acute cytotoxicity severely compromises T-cell activation, a functional failure not observed with BMSpep-57 [1]. Conversely, the peptidomimetic Aurigene-1 is completely inactive in both biochemical and cell-based assays [1]. Therefore, selecting BMSpep-57 ensures access to a rigorously characterized benchmark with a documented balance of potency, target engagement, and functional immune modulation essential for reproducible research.

Quantitative Differentiation of BMSpep-57: Head-to-Head Evidence for Informed Procurement


Biochemical Inhibition of PD-1/PD-L1: BMSpep-57 Outperforms BMS Small Molecules by Over an Order of Magnitude

In a competitive ELISA assay measuring PD-1/PD-L1 interaction disruption, BMSpep-57 exhibited an IC50 of 7.68 nM [1][2]. This represents a 10.3-fold higher potency compared to BMS-103 (IC50 = 79.1 nM) and a 12.6-fold higher potency compared to BMS-142 (IC50 = 96.7 nM), tested under identical assay conditions [1].

PD-1/PD-L1 Inhibition Immune Checkpoint Blockade Macrocyclic Peptide

Superior Target Engagement: BMSpep-57 Demonstrates High-Affinity PD-L1 Binding vs. Small Molecule Comparators

Direct binding affinity measurements for PD-L1 reveal BMSpep-57's Kd values of 19 ± 2 nM (MST) and 19.88 ± 2.29 nM (SPR) [1][2]. In comparison, the small molecule BMS-103 shows a 2.3-fold weaker affinity (Kd = 44 ± 13 nM by MST), while BMS-142 exhibits a slightly tighter affinity (Kd = 13.2 ± 1.5 nM by MST) [1].

PD-L1 Binding Affinity Microscale Thermophoresis Surface Plasmon Resonance

Functional Immune Activation: BMSpep-57 Promotes T-Cell IL-2 Production Without the Cytotoxicity That Limits Small Molecule Analogs

In a functional assay using human PBMCs stimulated with SEB, treatment with BMSpep-57 at 1 µM and 500 nM concentrations induced significantly higher levels of IL-2 compared to controls (2- to 5-fold higher, P < 0.0001) [1]. Critically, this functional immune activation occurs without the acute cytotoxicity observed with BMS-103 and BMS-142 at higher concentrations (e.g., 4.9 µM BMS-103 reduced IL-2 production, indicating toxicity) [1].

T-cell Activation IL-2 Secretion Cytotoxicity Profiling

Cross-Class Benchmarking: BMSpep-57's Validated Profile Contrasts with the Inactive Peptidomimetic Aurigene-1

In a systematic cross-class evaluation, the peptidomimetic Aurigene-1 demonstrated no detectable inhibition of PD-1/PD-L1 binding across a concentration range of 7.8 µM to 500 µM in a competitive ELISA [1]. This stark contrast to BMSpep-57's potent IC50 of 7.68 nM underscores the risk of selecting an unvalidated inhibitor based solely on its class.

PD-1/PD-L1 Inhibitor Screening Peptidomimetic Cross-Class Comparison

Comparative Selectivity Profile: BMSpep-57 Demonstrates a Favorable Cytotoxicity Window Over BMS Small Molecules

Cytotoxicity profiling in Jurkat, CHO, and HepG2 cell lines revealed that BMS-103 and BMS-142 exhibit acute cytotoxic effects that undermine their immunological activity, a limitation not reported for BMSpep-57 at its functionally active concentrations [1]. This suggests a more favorable selectivity and safety window for BMSpep-57 in cell-based assays.

Cytotoxicity Selectivity Cell Viability

Optimal Research and Industrial Applications for BMSpep-57 Based on Verified Differentiation


Calibrating and Validating High-Throughput Screening (HTS) Assays for PD-1/PD-L1 Antagonists

BMSpep-57's well-defined and potent IC50 of 7.68 nM in competitive ELISA, coupled with its robust binding affinity (Kd ~19 nM) validated across MST and SPR platforms, makes it an ideal positive control and calibration standard for HTS campaigns [1]. Its consistent performance ensures reliable Z'-factor calculations and accurate normalization of compound library hits, minimizing false positives and negatives [1].

Functional Benchmarking of Next-Generation Immunotherapies in T-Cell Activation Studies

For studies investigating novel small molecules, peptides, or antibodies aimed at reactivating exhausted T-cells, BMSpep-57 provides a critical functional benchmark. Its ability to enhance IL-2 secretion by 2- to 5-fold in human PBMCs without confounding cytotoxicity [1] establishes a clear standard for evaluating the efficacy of new candidates in restoring T-cell function.

Structure-Activity Relationship (SAR) Studies and Macrocyclic Peptide Design

As a macrocyclic peptide with a defined sequence and confirmed target engagement, BMSpep-57 serves as a molecular starting point for medicinal chemistry and peptide engineering efforts. Its validated binding mode and activity profile offer a reliable reference for SAR studies aimed at improving stability, potency, or pharmacokinetic properties of next-generation macrocyclic PD-L1 inhibitors [1].

Investigating PD-1/PD-L1 Signaling Pathways in Primary Immune Cell Models

In primary cell models, such as human PBMCs, where viability and physiological relevance are paramount, BMSpep-57 is the inhibitor of choice. Its demonstrated capacity to induce IL-2 production without acute cytotoxicity [1] allows researchers to dissect PD-1/PD-L1 signaling cascades without the confounding variable of drug-induced cell death, leading to more accurate and reproducible mechanistic insights.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for BMSpep-57

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.